2-Cyclopropyl-5-methyl-1H-benzimidazole
Overview
Description
2-Cyclopropyl-5-methyl-1H-benzimidazole is a heterocyclic organic compound with the molecular formula C11H12N2. This compound has garnered significant interest due to its unique chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized as a corrosion inhibitor for metals and alloys
Mechanism of Action
Target of Action
Benzimidazole derivatives, such as 2-Cyclopropyl-5-methyl-1H-benzimidazole, have been found to exhibit a broad range of biological activities For instance, some benzimidazole derivatives have been found to inhibit tubulin proteins , which play a crucial role in cell division.
Mode of Action
The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. Some benzimidazole compounds, such as carbendazim, exert their effects by binding to tubulin proteins, disrupting microtubule assembly, and thus interfering with cell division . This can lead to the malsegregation of chromosomes and ultimately cell death .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, compounds that inhibit tubulin proteins can disrupt the mitotic spindle assembly, a critical process in cell division . This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Benzimidazole derivatives are generally known for their broad range of chemical and biological properties , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. These properties can impact the bioavailability of the compound, which is a critical factor in its efficacy as a therapeutic agent.
Result of Action
Benzimidazole derivatives that inhibit tubulin proteins can lead to cell cycle arrest and apoptosis . This can result in the death of cancer cells, making these compounds potential anticancer agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound . Additionally, the presence of electron-donating groups can increase the anticancer activity of benzimidazole derivatives, while the presence of electron-withdrawing groups can decrease their inhibitory ability .
Future Directions
Benzimidazole and its derivatives have been intensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This suggests that future research could focus on exploring different substitutions on the benzimidazole core to develop more potent and selective anticancer agents .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Cyclopropyl-5-methyl-1H-benzimidazole are influenced by its structure. The presence of a methyl group at the 5-position on the benzimidazole scaffold contributes to its anticancer activity . It interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
This compound has shown significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of electron-donating groups also causes a significant increase in anticancer activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with cyclopropyl methyl ketone under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which acts as a catalyst. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzimidazole derivatives with oxidized side chains.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with new functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzimidazole
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
Uniqueness
2-Cyclopropyl-5-methyl-1H-benzimidazole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and bioavailability compared to other benzimidazole derivatives. Additionally, the cyclopropyl group contributes to its potent anticancer activity by facilitating better interaction with molecular targets .
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-2-5-9-10(6-7)13-11(12-9)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAASPOBYBJHHGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280971 | |
Record name | 2-Cyclopropyl-6-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221548-37-4 | |
Record name | 2-Cyclopropyl-6-methyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221548-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-6-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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